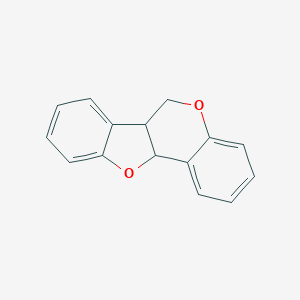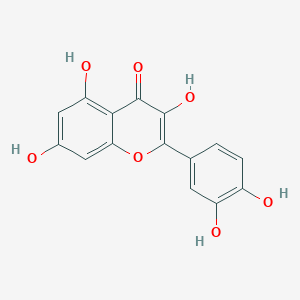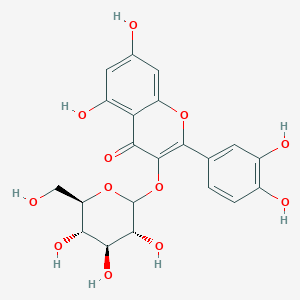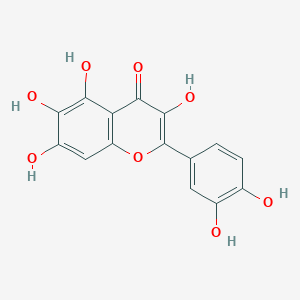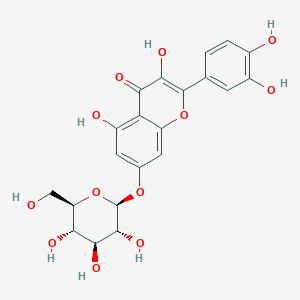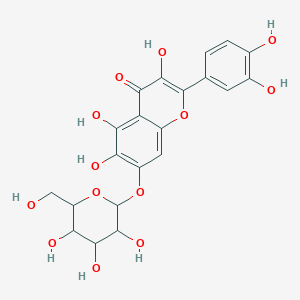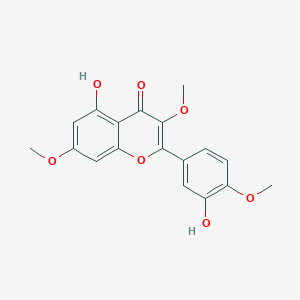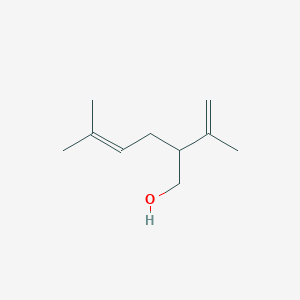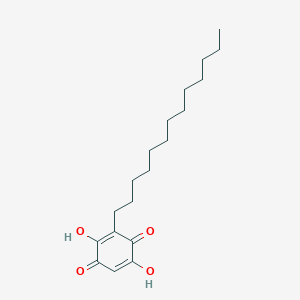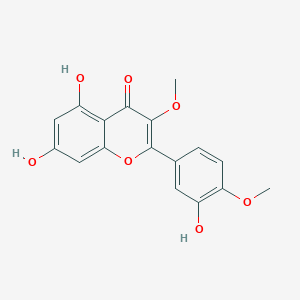
ロツンドン
概要
説明
Rotundone is a sesquiterpene compound that was initially identified in the tubers of Java grass (Cyperus rotundus). It is also present in the essential oils of black pepper, marjoram, oregano, rosemary, basil, thyme, and geranium, as well as in some Syrah wines . Rotundone is known for imparting a distinctive peppery aroma, which is particularly notable in Shiraz wine varieties .
科学的研究の応用
Rotundone has several scientific research applications:
作用機序
Target of Action
Rotundone is an aromatic compound found in the skin of some grapes (e.g., Shiraz, Noiret) that contributes peppery notes to wines made with these varieties . It is also found in non-grape tissues, such as leaves and stems . The primary targets of Rotundone are the olfactory receptors in humans that detect its characteristic “peppery” aroma .
Mode of Action
Rotundone has analgesic, sedative, hypnotic, and tranquilitic effects . Its analgesic effect is weaker than pethidine and stronger than general antipyretic analgesics . There is no respiratory depressive effect at therapeutic doses, nor does it cause spasm of smooth muscle of the gastrointestinal tract . While producing analgesic effects, it can cause sedation and hypnosis . The mechanism of action of this product has yet to be elucidated, which may be related to the upward activation of the system and blocking the function of dopamine receptors in the brain by inhibiting the brainstem reticular structure .
Biochemical Pathways
Rotundone is derived from its sesquiterpene precursor, α-guaiene, via aerial oxidation and biosynthetic transformation . The exact biochemical pathways affected by Rotundone and their downstream effects are still under investigation .
Pharmacokinetics
The Rotundone is well absorbed orally and is most distributed in the body in adipose tissue, followed by lungs, liver, and kidneys . It is excreted mainly through the kidneys . Since then, the content of internal organs has decreased, but the content of fat has increased, which is obviously related to the fat solubility of the product . Tests from mice and rabbits show that the product easily penetrates the blood-brain barrier and enters the brain tissue .
Result of Action
The molecular and cellular effects of Rotundone’s action primarily involve its interaction with olfactory receptors, leading to the perception of a “peppery” aroma . In addition, it has analgesic, sedative, hypnotic, and tranquilitic effects .
Action Environment
Environmental factors, particularly climatic conditions, can significantly influence the action and efficacy of Rotundone. For instance, vineyard growing degree days (GDD v) and the amount of solar radiation (cumulative solar exposure; CSE v) accumulated from the beginning of fruit ripening to harvest were the variables best correlated with rotundone concentrations . Furthermore, rotundone was negatively correlated with low (<15°C) and high (>30°C) berry temperatures . These findings suggest that the action and efficacy of Rotundone can be modulated by adjusting environmental and viticultural factors .
生化学分析
Biochemical Properties
Rotundone is produced from the precursor α-guaiene, which is synthesized by a sesquiterpene synthase, VvGuaS, from developing grape berries . The VvGuaS enzyme is a novel allele of the sesquiterpene synthase gene, VvTPS24 .
Cellular Effects
Given its potent aroma, it is likely to interact with olfactory receptors in the nose, triggering a signal transduction pathway that results in the perception of a peppery aroma .
Molecular Mechanism
The molecular mechanism of Rotundone involves the production of α-guaiene by the VvGuaS enzyme . Two specific polymorphisms in the VvGuaS enzyme are responsible for the production of α-guaiene .
Temporal Effects in Laboratory Settings
It is known that the concentration of Rotundone in grapevine tissues varies at different ripening stages .
Metabolic Pathways
Rotundone is involved in the terpenoid biosynthesis pathway. It is produced from the precursor α-guaiene, which is synthesized by the VvGuaS enzyme .
Transport and Distribution
It is known that the concentration of Rotundone in grapevine tissues varies at different ripening stages .
準備方法
Rotundone can be synthesized through the auto-oxidation of α-guaiene. This process involves the slow oxidation of α-guaiene over several weeks at room temperature, which can be accelerated at higher temperatures (40–50°C) . In industrial settings, rotundone is typically extracted from natural sources such as black pepper and other spices using techniques like solid-phase extraction (SPE) and solid-phase microextraction (SPME) .
化学反応の分析
Rotundone primarily undergoes oxidation reactions. The precursor α-guaiene is oxidized to form rotundone. This oxidation can occur naturally over time or be induced under controlled conditions . The major product of this reaction is rotundone itself, which is a stable sesquiterpene ketone .
類似化合物との比較
Rotundone is unique among sesquiterpenes due to its potent peppery aroma. Similar compounds include:
α-Guaiene: The direct precursor to rotundone, involved in its biosynthesis.
Selinene-type sesquiterpenes: Produced by related terpene synthase enzymes but do not exhibit the same aromatic properties as rotundone.
Varietal thiols and alkyl-methoxypyrazines: Other grape-derived aroma compounds that contribute to the flavor profile of wines but have different sensory characteristics compared to rotundone.
Rotundone’s distinct peppery aroma and its presence in a variety of natural sources make it a compound of significant interest in both scientific research and industrial applications.
特性
IUPAC Name |
3,8-dimethyl-5-prop-1-en-2-yl-3,4,5,6,7,8-hexahydro-2H-azulen-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-9(2)12-6-5-10(3)15-13(8-12)11(4)7-14(15)16/h10-12H,1,5-8H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWMTBMCSQWPDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC2=C1C(=O)CC2C)C(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18374-76-0 | |
| Record name | Rotundone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036443 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is rotundone and what is it known for?
A1: Rotundone is a naturally occurring sesquiterpene with a distinctive peppery aroma. [] It's found in various plants, including grapes used to make wine (like Shiraz), black and white peppercorns, and even some fruits like grapefruit. [, ]
Q2: I've heard some wines are described as "peppery." Is rotundone responsible for this?
A2: Yes, rotundone is the primary compound responsible for the peppery aroma and flavor in wine. [, , , , ] Shiraz wines, in particular, are known for this characteristic, but it can also be found in other varieties like Duras and even some white wines. [, , , , ]
Q3: How potent is rotundone's aroma?
A3: Rotundone has an extremely low odor detection threshold, meaning humans can perceive its peppery aroma at very low concentrations. [, ] In red wine, the threshold is around 16 ng/L, and in water, it's even lower at 8 ng/L. [, ]
Q4: Does everyone perceive the peppery aroma of rotundone?
A4: Interestingly, no. Research suggests there might be a specific anosmia (inability to smell a specific scent) to rotundone. [, ] Approximately 20% of people cannot detect its aroma even at high concentrations. [, ] This means the sensory experience of a peppery wine can vary drastically between individuals.
Q5: How is rotundone synthesized in plants?
A5: The biosynthesis of rotundone is believed to involve two major pathways: the methylerythritol phosphate (MEP) pathway and the mevalonate (MVA) pathway. [, ] These pathways lead to the production of α-guaiene, which is then oxidized to form rotundone. [, ] Research suggests that the enzyme farnesyl diphosphate synthase (FPPS), involved in the MEP pathway, may play a crucial role in determining rotundone accumulation in grapes. []
Q6: Do environmental factors influence rotundone levels in grapes?
A6: Yes, environmental factors play a significant role in rotundone accumulation. [, , , , ] Cooler growing seasons generally result in higher rotundone levels in grapes and wines. [, , ] Factors like sunlight exposure, temperature, water availability, and even soil microbial communities have been linked to rotundone variation within vineyards. [, , , , , ]
Q7: What is the role of sunlight in rotundone production?
A7: Sunlight appears to negatively affect rotundone accumulation. [, ] Studies have shown that shading grape bunches during berry development can lead to higher rotundone concentrations at harvest. [, ] This suggests that the enzymatic processes involved in rotundone biosynthesis might be sensitive to light.
Q8: Besides grapes, where else is rotundone found naturally?
A8: Rotundone is present in several herbs and spices, with the highest concentration found in black and white peppercorns. [, ] It has also been detected in fruits like grapefruit, orange, apple, and mango, contributing to their complex aroma profiles. [, , ]
Q9: Can winemakers influence the peppery character of wine?
A9: Yes, certain viticultural (grape growing) and enological (winemaking) techniques can influence rotundone levels and, consequently, the peppery character of wines. [, , , , , ]
Q10: What viticultural practices can impact rotundone levels?
A10: Practices such as choosing specific vineyard sites with favorable microclimates, managing canopy shade to modulate berry temperature, and adjusting irrigation to influence water stress can affect rotundone accumulation in grapes. [, , , , ]
Q11: How can winemakers adjust rotundone during the winemaking process?
A11: While rotundone is primarily extracted from grape skins, winemaking techniques that involve early skin removal, like rosé vinification, can result in lower rotundone levels in the final wine. [] Conversely, extended maceration or techniques that increase skin contact might enhance peppery character, but further research is needed to fully understand these effects. [, ]
Q12: How is rotundone measured in grapes and wine?
A12: Sensitive analytical techniques like gas chromatography coupled with mass spectrometry (GC-MS) are used to quantify rotundone at the trace levels found in grapes and wine. [, ] These methods often involve extraction and pre-concentration steps to isolate and purify rotundone before analysis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


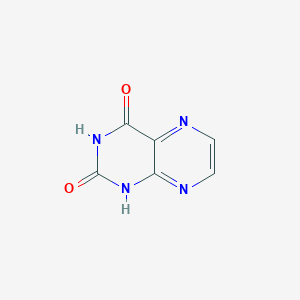
![(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(1S,2S,4S,8S,9S,12S,13R)-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B192212.png)


